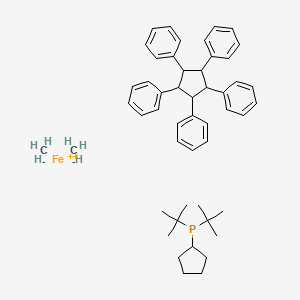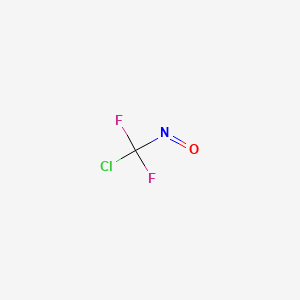
Methane, chlorodifluoronitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, chlorodifluoronitroso- is a chemical compound with the molecular formula CClF₂NO It is a derivative of methane where two hydrogen atoms are replaced by fluorine atoms, one by a chlorine atom, and one by a nitroso group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methane, chlorodifluoronitroso- can be synthesized through the reaction of chlorodifluoromethane with nitrosyl chloride under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the nitroso group.
Industrial Production Methods: Industrial production of methane, chlorodifluoronitroso- involves the large-scale reaction of chlorodifluoromethane with nitrosyl chloride in the presence of a suitable catalyst. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: Methane, chlorodifluoronitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorodifluoronitroso oxide.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Chlorodifluoronitroso oxide.
Reduction: Chlorodifluoromethanamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Applications De Recherche Scientifique
Methane, chlorodifluoronitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitroso compounds.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs that target specific pathways involving nitroso groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methane, chlorodifluoronitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular pathways and enzyme activities. The compound’s effects are mediated through its ability to donate or accept electrons, impacting processes such as oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Methane, chlorodifluoronitroso- can be compared with other similar compounds, such as:
Chlorodifluoromethane (CHClF₂): Lacks the nitroso group, making it less reactive in redox reactions.
Nitrosomethane (CH₃NO): Contains a nitroso group but lacks the halogen atoms, resulting in different chemical properties.
Difluoronitrosomethane (CF₂NO): Similar structure but without the chlorine atom, leading to variations in reactivity and stability.
Methane, chlorodifluoronitroso- is unique due to the presence of both halogen atoms and a nitroso group, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
421-13-6 |
|---|---|
Formule moléculaire |
CClF2NO |
Poids moléculaire |
115.47 g/mol |
Nom IUPAC |
chloro-difluoro-nitrosomethane |
InChI |
InChI=1S/CClF2NO/c2-1(3,4)5-6 |
Clé InChI |
ZDFLALVBYPQYCS-UHFFFAOYSA-N |
SMILES canonique |
C(N=O)(F)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


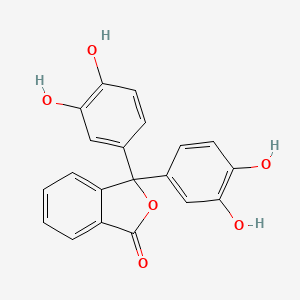

![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)

![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
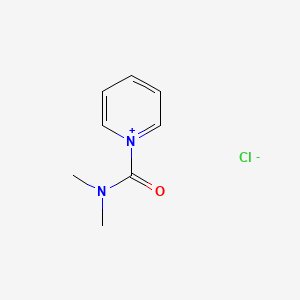
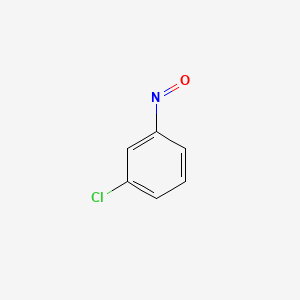
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)

![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)


